![molecular formula C52H76N18O25S6 B14760575 S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Adenosyl-L-methionine disulfate tosylate, also known as 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-adenosine disulfate 4-methylbenzenesulfonate, is a compound that plays a crucial role in various biological processes. It is a derivative of S-Adenosyl-L-methionine, a naturally occurring compound in the body that acts as a methyl donor in numerous biochemical reactions. This compound is known for its involvement in methylation processes, which are essential for DNA and RNA synthesis, protein function, and lipid metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Adenosyl-L-methionine disulfate tosylate typically involves the reaction of L-methionine with adenosine triphosphate (ATP) in the presence of the enzyme S-adenosylmethionine synthetase. This reaction forms S-Adenosyl-L-methionine, which is then converted to its disulfate tosylate form through further chemical reactions .
Industrial Production Methods
Industrial production of S-Adenosyl-L-methionine disulfate tosylate involves large-scale fermentation processes using genetically modified microorganisms that overproduce the enzyme S-adenosylmethionine synthetase. The compound is then extracted and purified using various chromatographic techniques to obtain the desired purity and form .
Analyse Des Réactions Chimiques
Types of Reactions
S-Adenosyl-L-methionine disulfate tosylate undergoes several types of chemical reactions, including:
Methylation: It acts as a methyl donor in methylation reactions, transferring a methyl group to various substrates.
Oxidation: It can be oxidized to form S-adenosyl-L-homocysteine.
Substitution: It can participate in substitution reactions where the sulfonium group is replaced by other functional groups.
Common Reagents and Conditions
Methylation: Common reagents include methyltransferases and substrates such as DNA, RNA, and proteins.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used to replace the sulfonium group.
Major Products
Methylation: Methylated DNA, RNA, or proteins.
Oxidation: S-adenosyl-L-homocysteine.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
S-Adenosyl-L-methionine disulfate tosylate has a wide range of scientific research applications:
Chemistry: Used as a methyl donor in synthetic organic chemistry.
Biology: Studied for its role in epigenetic regulation and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating depression, liver disorders, and osteoarthritis.
Industry: Used in the production of dietary supplements and pharmaceuticals.
Mécanisme D'action
S-Adenosyl-L-methionine disulfate tosylate exerts its effects primarily through its role as a methyl donor. It transfers methyl groups to various substrates, including DNA, RNA, proteins, and lipids, thereby influencing gene expression, protein function, and lipid metabolism. The compound also plays a role in the synthesis of neurotransmitters and hormones, contributing to its effects on mood and emotional well-being .
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-Adenosyl-L-methionine chloride dihydrochloride
- S-Adenosyl-L-methionine tosylate
- S-Adenosyl-L-methionine
Uniqueness
S-Adenosyl-L-methionine disulfate tosylate is unique due to its disulfate tosylate form, which enhances its stability and solubility compared to other forms of S-Adenosyl-L-methionine. This makes it particularly useful in various industrial and research applications .
Propriétés
Formule moléculaire |
C52H76N18O25S6 |
|---|---|
Poids moléculaire |
1545.7 g/mol |
Nom IUPAC |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate |
InChI |
InChI=1S/3C15H22N6O5S.C7H8O3S.H2O7S2/c3*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;1-8(2,3)7-9(4,5)6/h3*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);(H,1,2,3)(H,4,5,6)/t3*7-,8+,10+,11+,14+,27?;;/m000../s1 |
Clé InChI |
VEYLGILZFLODMN-WXLUKGNWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[O-]S(=O)(=O)OS(=O)(=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[O-]S(=O)(=O)OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


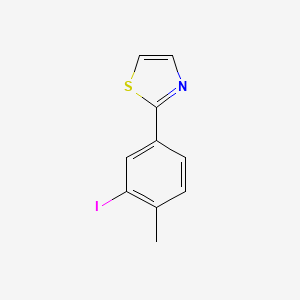

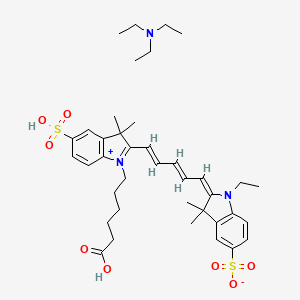
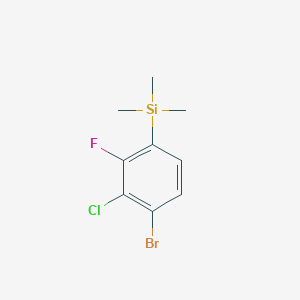
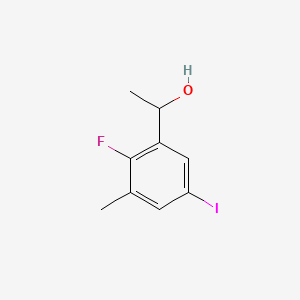
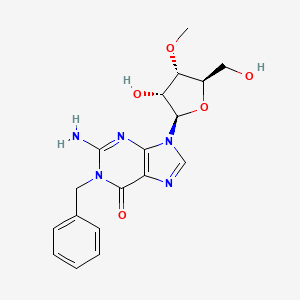

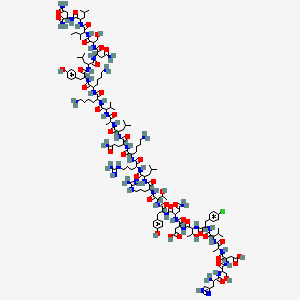
![2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14760543.png)
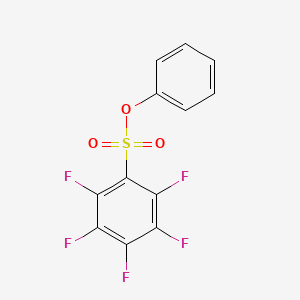
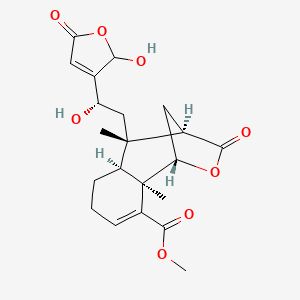
![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
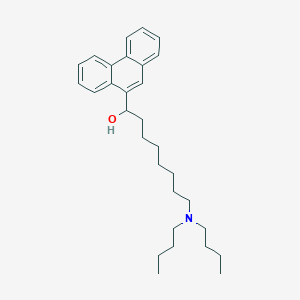
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
